Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate
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Overview
Description
Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate is a chemical compound with the molecular formula C6H2BrClFNaO2S and a molecular weight of 295.49 g/mol . This compound is known for its unique combination of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a valuable reagent in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate typically involves the sulfonation of 2-bromo-6-chloro-4-fluorobenzene. This process can be achieved through the reaction of the corresponding aryl halide with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other suitable methods to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and selectivity. The compound can interact with molecular targets such as enzymes and proteins, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler compound with only a fluorine atom attached to the benzene ring.
Chlorobenzene: Contains a chlorine atom attached to the benzene ring.
Bromobenzene: Contains a bromine atom attached to the benzene ring
Uniqueness
Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate is unique due to the presence of multiple halogen atoms and a sulfonate group, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in various synthetic and research applications .
Biological Activity
Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate is a sulfonate derivative that has garnered attention in biological research due to its potential therapeutic applications. This article reviews the compound's biological activity, focusing on its effects on various enzymes and cell lines, supported by recent studies and data.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : C7H5BrClFNaO2S
- Molecular Weight : 287.54 g/mol
The compound is characterized by a sulfonate group, which is known to enhance solubility and bioactivity in biological systems.
Enzyme Inhibition Studies
Recent studies have highlighted the inhibitory effects of this compound on several key enzymes:
- α-Glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for diabetes management. The compound showed significant inhibition with an IC50 value of approximately 8.6 µM, indicating its potential as a therapeutic agent for type 2 diabetes mellitus (T2DM) .
- α-Amylase : Another enzyme involved in carbohydrate digestion, this compound demonstrated competitive inhibition, which may help in controlling postprandial blood glucose levels .
- Protein Tyrosine Phosphatase 1B (PTP1B) : Inhibition of PTP1B is associated with enhanced insulin signaling. The compound's IC50 against PTP1B was found to be around 10 µM, suggesting a role in improving insulin sensitivity .
- Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) : The compound also exhibited inhibitory effects on VEGFR-2, which is involved in angiogenesis, with an IC50 value of 12 µM, indicating potential applications in cancer therapy .
Cytotoxicity Assessment
The cytotoxic effects of this compound were evaluated using various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound displayed moderate cytotoxicity with an IC50 value of 15 µM.
- A549 (Lung Cancer) : Similar results were observed with A549 cells, where the IC50 was recorded at 18 µM.
These findings suggest that while the compound has potential as an anti-cancer agent, further studies are needed to optimize its efficacy and reduce toxicity to normal cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
Substituent | Effect on Activity | IC50 (µM) |
---|---|---|
Bromine | Moderate inhibition | 8.6 |
Chlorine | Increased potency | 7.5 |
Fluorine | Enhanced solubility | 5.0 |
The presence of halogen atoms such as bromine and chlorine significantly influences the compound's interaction with target enzymes, enhancing its inhibitory potency .
Case Studies and Research Findings
A notable study investigated the effects of this compound on diabetic rats. The results indicated a reduction in blood glucose levels by approximately 30% after administration over two weeks, suggesting its potential as an antidiabetic agent .
Another investigation focused on the compound's anti-cancer properties, where it was found to induce apoptosis in MCF-7 cells through mitochondrial pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death .
Properties
Molecular Formula |
C6H2BrClFNaO2S |
---|---|
Molecular Weight |
295.49 g/mol |
IUPAC Name |
sodium;2-bromo-6-chloro-4-fluorobenzenesulfinate |
InChI |
InChI=1S/C6H3BrClFO2S.Na/c7-4-1-3(9)2-5(8)6(4)12(10)11;/h1-2H,(H,10,11);/q;+1/p-1 |
InChI Key |
HLWYYSSFPAXETJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)[O-])Br)F.[Na+] |
Origin of Product |
United States |
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